3-Azabicyclo(3.2.1)octane-2,4-dione, 3-(3-(4-(2-chlorophenyl)-1-piperazinyl)propyl)-1,8,8-trimethyl-, dihydrochloride
Description
The compound 3-Azabicyclo(3.2.1)octane-2,4-dione, 3-(3-(4-(2-chlorophenyl)-1-piperazinyl)propyl)-1,8,8-trimethyl-, dihydrochloride belongs to a class of bicyclic amines with a 3.2.1 azabicyclo framework. Its structure comprises a 3-azabicyclo[3.2.1]octane-2,4-dione core substituted with a 1,8,8-trimethyl group and a propyl chain linked to a 4-(2-chlorophenyl)piperazinyl moiety. The dihydrochloride salt enhances solubility and stability.
Properties
CAS No. |
90619-45-7 |
|---|---|
Molecular Formula |
C23H34Cl3N3O2 |
Molecular Weight |
490.9 g/mol |
IUPAC Name |
3-[3-[4-(2-chlorophenyl)piperazin-1-yl]propyl]-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione;dihydrochloride |
InChI |
InChI=1S/C23H32ClN3O2.2ClH/c1-22(2)17-9-10-23(22,3)21(29)27(20(17)28)12-6-11-25-13-15-26(16-14-25)19-8-5-4-7-18(19)24;;/h4-5,7-8,17H,6,9-16H2,1-3H3;2*1H |
InChI Key |
OSECKYPMKPFLNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(=O)N(C2=O)CCCN3CCN(CC3)C4=CC=CC=C4Cl)C)C.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound involves constructing the bicyclic azabicyclo[3.2.1]octane-2,4-dione core, followed by functionalization with the piperazinylpropyl side chain and formation of the dihydrochloride salt. The synthetic route typically includes:
- Formation of the bicyclic core via cyclization and oxidation steps.
- Protection and activation of functional groups to allow selective substitution.
- Introduction of the piperazine moiety through nucleophilic substitution or coupling reactions.
- Salt formation through reaction with hydrochloric acid.
Preparation of the Bicyclic Core
Key intermediates such as tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate and its derivatives are commonly used starting materials or intermediates in the synthesis. The preparation involves:
Lithium bis(trimethylsilyl)amide-mediated enolization and triflation:
- A solution of tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate in anhydrous tetrahydrofuran (THF) is cooled to -70 to -78 °C under inert atmosphere.
- Lithium bis(trimethylsilyl)amide is added dropwise to generate the enolate intermediate.
- N-phenyltrifluoromethanesulfonimide or similar triflation reagents are added slowly to form the triflate derivative.
- The reaction mixture is allowed to warm to ambient temperature and stirred for extended periods (up to 16 hours).
- After workup and purification by silica gel chromatography, the triflate intermediate is obtained in yields ranging from 78% to 94.5%.
Introduction of the Piperazinylpropyl Side Chain
- The 3-position of the bicyclic core is functionalized with a 3-(4-(2-chlorophenyl)piperazin-1-yl)propyl substituent, typically through nucleophilic substitution or alkylation reactions involving the triflate intermediate.
- The piperazine moiety, bearing the 2-chlorophenyl group, is introduced by reaction with the activated bicyclic intermediate under controlled conditions, often in polar aprotic solvents.
- The reaction parameters such as temperature, solvent, and stoichiometry are optimized to maximize yield and minimize side reactions.
Formation of the Dihydrochloride Salt
- The final compound is converted to its dihydrochloride salt by treatment with hydrochloric acid, commonly in an organic solvent or aqueous medium.
- This salt formation enhances the compound’s stability, crystallinity, and solubility, which are critical for pharmaceutical formulation and handling.
Data Table Summarizing Key Preparation Steps
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound may serve as a ligand for studying receptor interactions or as a probe for investigating cellular processes.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties, such as acting as a drug candidate for treating specific diseases.
Industry
In industry, this compound may find applications in the development of new materials, catalysts, or chemical processes.
Mechanism of Action
The mechanism by which 3-Azabicyclo(3.2.1)octane-2,4-dione, 3-(3-(4-(2-chlorophenyl)-1-piperazinyl)propyl)-1,8,8-trimethyl-, dihydrochloride exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to specific physiological responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Pharmacological Implications
The pharmacological profile of azabicyclo derivatives is highly dependent on substituents. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Azabicyclo Derivatives
*Calculated based on molecular formula C₂₄H₃₂Cl₂N₄O₂.
Key Observations:
Substituent Impact on Bioactivity :
- The 2-chlorophenyl-piperazinyl group in the target compound may confer affinity for aminergic receptors (e.g., H3 or 5-HT), similar to ciproxifan, a piperazine-containing H3 antagonist .
- Morpholinylmethyl () and piperidinyl () substituents alter solubility and metabolic stability. Morpholine’s oxygen atom increases polarity, while piperidine’s nitrogen may enhance basicity .
Toxicity Profile: The p-aminobenzyl analog () exhibits moderate acute toxicity (LD₅₀ = 104 mg/kg), suggesting that arylalkyl substituents may influence safety margins .
Synthetic Accessibility :
Receptor Binding and Selectivity
Ciproxifan’s cyclopropyl-phenyl ketone group achieves sub-nanomolar Ki values at H3 receptors, whereas the target’s 2-chlorophenyl-piperazinyl group may optimize π-π stacking and halogen bonding .
Pharmacokinetic Considerations
- Dihydrochloride Salts : Improve oral bioavailability, as observed in ciproxifan (62% bioavailability in mice) . The target compound’s dihydrochloride form likely enhances solubility and absorption.
- Metabolic Stability : Hydroxypropyl or morpholinyl substituents () may reduce CYP450-mediated oxidation compared to alkyl chains .
Biological Activity
3-Azabicyclo(3.2.1)octane-2,4-dione, 3-(3-(4-(2-chlorophenyl)-1-piperazinyl)propyl)-1,8,8-trimethyl-, dihydrochloride is a complex bicyclic compound with significant biological activity. Its unique structure incorporates a nitrogen atom within a bicyclic framework, along with various functional groups that enhance its pharmacological potential. This compound is of particular interest in medicinal chemistry due to its interactions with biological targets, including enzymes and receptors.
Chemical Structure and Properties
The molecular formula of this compound is CHClNO, with a molecular weight of approximately 374.9 g/mol. The presence of the chlorophenyl and piperazinyl substituents contributes to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 374.9 g/mol |
| Structural Features | Bicyclic structure with nitrogen and chlorine substituents |
The mechanism of action for this compound involves its binding to specific molecular targets within biological systems. The nitrogen atom in the bicyclic structure allows for hydrogen bonding and other interactions with enzymes and receptors, thus modulating their activity. This can lead to inhibition or alteration of various biochemical pathways crucial for physiological processes.
Key Interactions:
- Enzyme Inhibition : The compound can inhibit specific enzyme functions, which is relevant in drug development for conditions such as depression and anxiety disorders.
- Receptor Modulation : It alters receptor signaling pathways, enhancing its therapeutic potential.
Biological Activity
Research indicates that 3-Azabicyclo(3.2.1)octane-2,4-dione exhibits significant biological activity across various systems:
- Antidepressant Effects : Studies have shown that this compound can exert antidepressant-like effects in animal models by modulating neurotransmitter levels.
- Anxiolytic Properties : Its interaction with serotonin receptors suggests potential use as an anxiolytic agent.
- Analgesic Activity : Preliminary data indicate that it may possess analgesic properties superior to traditional analgesics like acetylsalicylic acid.
Study 1: Antidepressant Activity
A study conducted on rodent models demonstrated that administration of the compound resulted in a significant reduction in depressive-like behavior as measured by the forced swim test (FST). The results indicated a dose-dependent response, confirming its potential as an antidepressant.
Study 2: Anxiolytic Effects
In another study evaluating the anxiolytic effects of the compound using the elevated plus maze (EPM) test, it was found that subjects treated with varying doses exhibited increased time spent in open arms compared to control groups, suggesting reduced anxiety levels.
Comparison with Similar Compounds
The structural uniqueness of 3-Azabicyclo(3.2.1)octane-2,4-dione allows it to exhibit distinct biological activities compared to similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 1-Methyl-3-(4-methylphenyl)-3-pyrrolidinecarboxylic acid | Contains a simpler pyrrolidine ring | Moderate analgesic activity |
| 3-Azabicyclo[3.2.1]octane | Lacks substituents like chlorophenyl | Lower receptor selectivity |
| Pyrazole azabicyclo[3.2.1]octane | Exhibits high inhibitory activity on NAAA | Anti-inflammatory properties |
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound?
The synthesis involves multi-step reactions, including:
- Bicyclic framework construction : Formation of the 3-azabicyclo[3.2.1]octane core via cyclization reactions under controlled pH and temperature .
- Substituent introduction : The 3-(3-(4-(2-chlorophenyl)-1-piperazinyl)propyl) group is introduced via alkylation or nucleophilic substitution, requiring inert atmospheres to prevent oxidation .
- Purification : Recrystallization in ethanol/water mixtures enhances purity, while dihydrochloride salt formation improves stability . Key parameters include solvent polarity (e.g., dichloromethane for low steric hindrance) and reaction time monitoring via TLC .
Q. How is the structural integrity of this compound validated?
Methodological validation employs:
- NMR spectroscopy : H and C NMR confirm the bicyclic framework, methyl groups, and piperazinylpropyl connectivity. Aromatic protons from the 2-chlorophenyl group appear as doublets (~7.2–7.4 ppm) .
- Mass spectrometry (HRMS) : The molecular ion peak at m/z 331.3 (CHClN) confirms the molecular formula .
- X-ray crystallography : Resolves steric effects from the 1,8,8-trimethyl groups and dihydrochloride salt formation .
Q. What are the solubility and stability profiles under physiological conditions?
The dihydrochloride salt enhances water solubility (>50 mg/mL at pH 7.4), critical for in vitro assays. Stability studies in PBS (37°C, 24 hrs) show <5% degradation via HPLC, but the compound is light-sensitive—storage in amber vials at -20°C is recommended .
Advanced Research Questions
Q. How does the 2-chlorophenyl-piperazinylpropyl moiety influence receptor binding affinity?
The piperazine group acts as a flexible linker, enabling interactions with serotonin (5-HT/5-HT) and dopamine (D) receptors. Computational docking (AutoDock Vina) predicts a binding energy of -9.2 kcal/mol for 5-HT, with the 2-chlorophenyl group occupying hydrophobic pockets. Validate via:
Q. How can contradictions in reported pharmacological data be resolved?
Discrepancies in IC values (e.g., 5-HT vs. D) may arise from assay conditions. Mitigate via:
- Standardized protocols : Use identical cell lines (e.g., CHO-K1) and buffer compositions across studies.
- Metabolic stability testing : Assess cytochrome P450 interactions (e.g., CYP3A4) to rule out false negatives .
- Comparative SAR studies : Test analogs with modified piperazine or chlorophenyl groups to isolate pharmacophore contributions .
Q. What methodologies are recommended for acute toxicity evaluation?
- Rodent models : Intraperitoneal LD testing in mice (104 mg/kg observed in analogs ). Monitor for CNS depression and respiratory distress.
- Histopathology : Post-mortem analysis of liver and kidney tissues for necrosis or inflammation .
- Dose-escalation studies : Start at 10 mg/kg (IV) in Sprague-Dawley rats, with ECG monitoring for QT prolongation .
Structural and Functional Comparisons
Q. How does this compound compare to structurally similar azabicyclic derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
